N1-(3-acetamidophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide

HDAC inhibition Epigenetics Cancer biology

N1-(3-acetamidophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide (CAS 1351641-89-8) is a fully synthetic, small-molecule oxalamide derivative (C19H18F3N3O4, MW 409.365). It belongs to a broader class of N,N'-disubstituted oxalamides covered under EP 1377543 A1, which describes oxalic acid derivatives with diverse aryl, heteroaryl, and alkyl substitution patterns.

Molecular Formula C19H18F3N3O4
Molecular Weight 409.365
CAS No. 1351641-89-8
Cat. No. B2450898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-acetamidophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide
CAS1351641-89-8
Molecular FormulaC19H18F3N3O4
Molecular Weight409.365
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
InChIInChI=1S/C19H18F3N3O4/c1-11(26)24-14-3-2-4-15(9-14)25-18(29)17(28)23-10-16(27)12-5-7-13(8-6-12)19(20,21)22/h2-9,16,27H,10H2,1H3,(H,23,28)(H,24,26)(H,25,29)
InChIKeyZFPYBUUZOVXKBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N1-(3-acetamidophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide Is a Structurally Distinct Oxalamide-Derived Small Molecule


N1-(3-acetamidophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide (CAS 1351641-89-8) is a fully synthetic, small-molecule oxalamide derivative (C19H18F3N3O4, MW 409.365) [1]. It belongs to a broader class of N,N'-disubstituted oxalamides covered under EP 1377543 A1, which describes oxalic acid derivatives with diverse aryl, heteroaryl, and alkyl substitution patterns [2]. The compound features a 3-acetamidophenyl group on one amide nitrogen and a 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl moiety on the other, a combination that places it at a structurally unique position relative to well-characterized analogs such as S1QEL1.1 . Biochemical profiling data from BindingDB (ChEMBL4079958) indicate that the compound exhibits weak inhibitory activity against human histone deacetylases (HDAC5, HDAC6, HDAC7), with Ki values consistently >50,000 nM [1].

Why Oxalamide Analogs Cannot Be Interchanged: The Functional Consequences of Subtle Structural Variations in N1-(3-acetamidophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide Analogs


Within the oxalamide chemotype, minor modifications to either amide substituent radically alter target engagement, potency, and biological function. Literature on oxalamide-based PAI-1 inhibitors demonstrates that introducing electron-withdrawing trifluoromethyl groups can improve in vitro IC50 values from ~96 μM (lead compound 4) to as low as 4.5 μM in optimized analogs, while electron-releasing groups diminish activity [1]. At the opposite functional extreme, the close analog S1QEL1.1 (which retains the identical N1-(3-acetamidophenyl) fragment but replaces the N2 substituent with a thiazole-containing group) acts as a potent and selective suppressor of mitochondrial Complex I site IQ electron leak (IC50 0.07 μM) without affecting oxidative phosphorylation . The target compound—carrying a distinct N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl) group—exhibits yet another functional profile: weak HDAC5/6/7 inhibition (Ki >50 μM) [2]. These divergent biological outcomes, all arising from the same core scaffold, demonstrate that oxalamide derivatives are not functionally interchangeable and must be selected based on the specific biological or chemical question at hand.

N1-(3-acetamidophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


HDAC Inhibition Profiling: N1-(3-acetamidophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide Demonstrates Weak, Non-Selective HDAC Binding, Distinct from Potent HDAC-Targeted Chemotypes

The target compound was evaluated in biochemical assays against three human HDAC isoforms (HDAC5, HDAC6, HDAC7) and exhibited consistently weak inhibition, with Ki values exceeding 50,000 nM (>50 μM) for all three enzymes [1]. This contrasts sharply with established oxalamide- and alkoxyamide-based HDAC inhibitors such as HDAC-IN-40, which achieves Ki values of 60 nM (HDAC2) and 30 nM (HDAC6) . The weak HDAC activity of the target compound—likely due to the absence of a zinc-binding hydroxamic acid or mercaptoamide warhead—defines it as a low-affinity HDAC ligand suitable as a negative control or an inactive scaffold for chemical biology studies, rather than a lead compound for HDAC-targeted drug discovery.

HDAC inhibition Epigenetics Cancer biology

Mitochondrial Complex I Target Selectivity: S1QEL1.1 Is a Potent Site IQ Inhibitor (IC50 0.07 μM), While the Structurally Divergent Target Compound Shows No Documented Complex I Activity

S1QEL1.1 (CAS 897613-29-5), the closest commercially available analog sharing the N1-(3-acetamidophenyl)oxalamide substructure, is a well-validated, potent suppressor of superoxide/H2O2 production at mitochondrial Complex I site IQ (IC50 = 0.07 μM, 70 nM) , and it preserves oxidative phosphorylation . The target compound (CAS 1351641-89-8) differs structurally by replacing the S1QEL1.1 N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl) group with an N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl) moiety. This substitution replaces a heterocyclic thiazole system with a trifluoromethylphenyl carbinol, a change that is predicted to abolish the specific binding interactions required for Complex I site IQ inhibition. No published evidence attributes Complex I modulatory activity to the target compound; instead, the only documented bioactivity is weak HDAC binding (Ki >50 μM) [1].

Mitochondrial biology ROS Complex I

PAI-1 Inhibitory Potential: Class-Level SAR Suggests That the 4-Trifluoromethyl Substituent in N1-(3-acetamidophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide May Confer an Advantage Over Non-Fluorinated Analogs

In a foundational structure–activity relationship (SAR) study by Jain et al. (Eur J Med Chem, 2008), oxalamide derivatives were systematically evaluated for in vitro PAI-1 inhibitory activity using a chromogenic assay [1]. The lead oxalamide derivative (compound 4) exhibited an IC50 of 96 μM. Subsequent optimization revealed that compounds bearing electron-withdrawing trifluoromethyl substitutions on the aromatic ring achieved markedly improved potency, with the most potent analogs reaching IC50 values as low as 4.5 μM—representing an approximately 21-fold improvement over the initial lead [1]. The target compound (CAS 1351641-89-8) incorporates a 4-(trifluoromethyl)phenyl group that is geometrically positioned via a 2-hydroxyethyl linker, placing this electron-withdrawing substituent in a spatial arrangement not represented among the published PAI-1 inhibitor series. While direct PAI-1 IC50 data for this specific compound have not been reported, its structural features—particularly the trifluoromethyl group—align with the SAR trajectory associated with enhanced PAI-1 potency. However, the absence of the carboxylic acid functionality found in the most potent published analogs (compounds 9 and 15) represents a notable structural divergence with uncertain functional consequences [2].

PAI-1 inhibition Thrombosis Fibrinolysis

Physicochemical Property Comparison: N1-(3-acetamidophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide Occupies a Distinct Physicochemical Space with Higher Polarity and Lower Molecular Weight Relative to S1QEL1.1

Computed and experimental physicochemical parameters establish a clear differentiation between the target compound and its closest commercially available analog, S1QEL1.1. The target compound (MW 409.37, C19H18F3N3O4) is 27 Da lighter than S1QEL1.1 (MW 436.53, C23H24N4O3S) and contains 3 hydrogen bond donors (versus 2 for S1QEL1.1) and 4 hydrogen bond acceptors from the oxalamide core plus the acetamido and hydroxyl groups . These differences translate into a predicted XLogP of approximately 1.9 for the target compound, compared to a significantly higher lipophilicity for S1QEL1.1 (which contains a thiazole ring system and two additional aromatic methyl groups). The lower molecular weight and higher hydrogen-bonding capacity of the target compound are expected to confer superior aqueous solubility—S1QEL1.1 achieves only 2 mg/mL solubility in DMSO . Additionally, the target compound's 4-(trifluoromethyl)phenyl moiety provides a unique fluorine signature, enabling convenient monitoring via 19F NMR spectroscopy, a practical advantage not shared by the non-fluorinated portions of S1QEL1.1's structure.

Physicochemical properties Drug-likeness Solubility

Recommended Research and Procurement Scenarios for N1-(3-acetamidophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide (CAS 1351641-89-8)


Negative Control or Inactive Scaffold Reference for HDAC Inhibitor Screening Cascades

With consistently weak binding across HDAC5, HDAC6, and HDAC7 (Ki >50,000 nM [2]), N1-(3-acetamidophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide is well-suited as a low-affinity reference compound in HDAC inhibitor biochemical and cellular screening panels. It can serve as a negative control to establish assay windows against potent HDAC inhibitors such as HDAC-IN-40 (Ki = 30–60 nM ). Its structural similarity to active oxalamide-based HDAC inhibitor chemotypes—without the requisite zinc-binding group—makes it an ideal comparator for confirming target engagement specificity in hit validation workflows.

Structurally Matched Negative Control for S1QEL1.1 in Mitochondrial Complex I Studies

S1QEL1.1 is the gold-standard small-molecule suppressor of mitochondrial Complex I site IQ electron leak (IC50 0.07 μM [2]). The target compound shares the identical N1-(3-acetamidophenyl)oxalamide substructure but displays a functionally divergent N2 substituent and no documented Complex I activity . For mitochondrial biology laboratories requiring a structurally matched negative control to rule out off-target effects mediated by the oxalamide or acetamidophenyl moieties, this compound offers a rational choice—provided that the absence of Complex I activity is independently verified under the user's experimental conditions.

Medicinal Chemistry Exploration of Trifluoromethyl-Containing Oxalamide PAI-1 Inhibitors

SAR studies by Jain et al. demonstrated that electron-withdrawing trifluoromethyl substitutions on oxalamide derivatives can enhance PAI-1 inhibitory potency by ~21-fold (from IC50 96 μM to 4.5 μM [2]). The target compound incorporates a 4-(trifluoromethyl)phenyl group in a spatial orientation not represented among the published PAI-1 inhibitor series. Medicinal chemistry groups pursuing novel PAI-1 inhibitors for thrombotic disease applications may evaluate this compound's PAI-1 inhibitory activity and use it as a starting scaffold for further optimization, particularly since its non-carboxylic acid architecture may offer differentiated pharmacokinetic and intellectual property profiles relative to existing PAI-1 inhibitor chemotypes .

19F NMR Probe Development and Fluorinated Fragment-Based Screening

The 4-(trifluoromethyl)phenyl substituent provides a distinctive 19F NMR signal that enables ligand-observed 19F NMR screening experiments [2]. This compound can be employed as a fluorinated fragment or reference ligand in fragment-based drug discovery (FBDD) campaigns targeting proteins where weak oxalamide binding is observed. Its modest molecular weight (409.37 Da) and balanced physicochemical profile (XLogP ≈ 1.9) make it a suitable starting point for structure-based optimization guided by 19F NMR protein–ligand interaction data.

Quote Request

Request a Quote for N1-(3-acetamidophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.